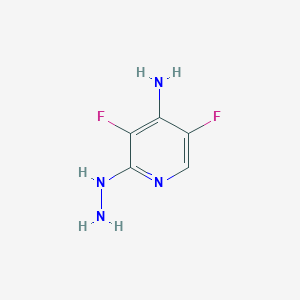

3,5-Difluoro-2-hydrazinylpyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

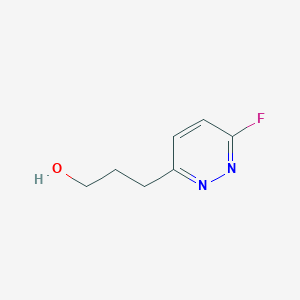

Although specific synthesis methods for 3,5-Difluoro-2-hydrazinylpyridin-4-amine were not directly found, related research demonstrates the utility of pyridine derivatives and their synthesis through innovative approaches. For instance, the work by Pattison et al. (2009) on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine highlights methods that could be adapted for synthesizing compounds with similar structural motifs, emphasizing the importance of nucleophilic aromatic substitution processes in creating polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-hydrazinylpyridin-4-amine would feature significant aspects such as a pyridine core, crucial for its chemical reactivity and interactions. The difluoro groups would contribute to the electron-withdrawing characteristics, affecting the electronic distribution across the molecule. Structural studies, similar to those conducted by Christen et al. (1975) on aminopyridines, provide insight into the geometric configuration and electronic structure of the amine group in such compounds, laying the groundwork for understanding the structural nuances of 3,5-Difluoro-2-hydrazinylpyridin-4-amine (Christen, Norbury, Lister, & Palmieri, 1975).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Difluoro-2-hydrazinylpyridin-4-amine would likely exploit its hydrazinyl group for nucleophilic attacks and the pyridine ring for electrophilic substitution reactions. The fluorine atoms would affect its reactivity by withdrawing electron density from the pyridine ring, potentially facilitating nucleophilic substitution reactions at positions not hindered by the substituents. Research into related compounds, like the study by Banks et al. (1967) on the synthesis and reactions of tetrafluoropyridines, provides valuable insights into the chemical behavior of such fluorinated heterocycles, indicating how substituents influence reactivity and product formation (Banks, Haszeldine, Phillips, & Young, 1967).

Propiedades

IUPAC Name |

3,5-difluoro-2-hydrazinylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4/c6-2-1-10-5(11-9)3(7)4(2)8/h1H,9H2,(H3,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFAXUJHGBTXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)NN)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-hydrazinylpyridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)

![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)